2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid 2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20389441
InChI: InChI=1S/C14H13NO3/c16-12(17)8-11-9-15-13(18-11)14(6-7-14)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,16,17)
SMILES:
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid

CAS No.:

Cat. No.: VC20389441

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid -

Specification

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name 2-[2-(1-phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid
Standard InChI InChI=1S/C14H13NO3/c16-12(17)8-11-9-15-13(18-11)14(6-7-14)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,16,17)
Standard InChI Key DEQXZTUQJGCGLS-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2=CC=CC=C2)C3=NC=C(O3)CC(=O)O

Introduction

Chemical Structure and Key Features

Molecular Architecture

The compound’s structure (C₁₄H₁₃NO₃, molecular weight: 243.26 g/mol) features three distinct components:

  • 1-Phenylcyclopropyl group: A cyclopropane ring fused to a phenyl group, introducing steric strain and rigidity.

  • 1,3-Oxazole ring: A five-membered heterocycle with oxygen at position 1 and nitrogen at position 3.

  • Acetic acid side chain: A carboxylic acid group at the oxazole’s 5-position, enabling hydrogen bonding and ionic interactions.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₃
Molecular Weight243.26 g/mol
IUPAC Name2-[2-(1-phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid
Canonical SMILESC1CC1(C2=CC=CC=C2)C3=NC=C(O3)CC(=O)O
Key Functional GroupsOxazole, cyclopropane, carboxylic acid

Stereoelectronic Considerations

  • The cyclopropane’s angle strain (60° bond angles) may enhance reactivity or influence conformational preferences in biological systems .

  • The oxazole ring’s electron-deficient nature facilitates π-π stacking and dipole-dipole interactions, common in drug-receptor binding .

  • The carboxylic acid group (pKa ≈ 4.7) enables pH-dependent solubility and salt formation .

Hypothetical Synthesis Pathways

While no direct synthesis data exists for this compound, plausible routes can be inferred from analogous oxazole and cyclopropane syntheses:

Oxazole Formation

Route A (Robinson-Gabriel Synthesis):

  • Condensation of a β-ketoamide (e.g., phenylcyclopropyl ketone derivative) with an α-hydroxyaldehyde.

  • Cyclodehydration using POCl₃ or H₂SO₄ to form the oxazole core .

Route B (Huisgen Cycloaddition):

  • Reaction of a nitrile oxide with a terminal alkyne bearing the cyclopropane moiety .

Carboxylic Acid Functionalization

  • Hydrolysis of a methyl ester precursor (e.g., 2-[2-(1-phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid methyl ester) under basic conditions .

CompoundActivityReference
Mofezolac (C₁₉H₁₇NO₅)Anti-inflammatory (COX inhibitor)
2-(5-Phenyl-1,3-oxazol-3-yl)acetic acidAntimicrobial (hypothetical)
Cyclopropylamine derivativesLSD1 inhibitors (anticancer)

Hypothetical Applications

  • Anti-Inflammatory Agents: The carboxylic acid group may inhibit cyclooxygenase (COX) enzymes, akin to Mofezolac .

  • Antimicrobials: Oxazole derivatives often disrupt bacterial cell wall synthesis .

  • Metabolic Modulators: Cyclopropane-containing compounds show promise in lipid metabolism regulation .

Research Gaps and Future Directions

Unanswered Questions

  • Synthetic Feasibility: Optimal routes for large-scale production remain unexplored.

  • Pharmacokinetics: Absorption, distribution, and toxicity profiles are unknown.

  • Target Identification: No specific biological targets have been validated.

Recommended Studies

  • In Silico Screening: Molecular docking against protein databases (e.g., PDB) to predict targets .

  • In Vitro Assays: Testing against bacterial strains or cancer cell lines.

  • Structural Optimization: Modifying the cyclopropane or oxazole substituents to enhance activity .

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